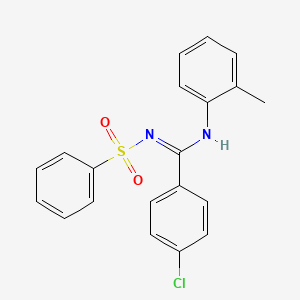

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide is a chemical compound used in scientific research for its potential therapeutic applications. Also known as BSCIM, this compound is a sulfonylurea derivative and has been shown to have promising effects in various biological systems.

Applications De Recherche Scientifique

Synthesis and Reactivity

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has been explored in synthetic chemistry for its reactivity and potential as a building block in organic synthesis. For instance, the reaction between N-chloro-N'-benzenesulfonylbenzamidines and s,s-disubstituted enamines leads to the formation of N-(benzenesulfonyl)-N'-[(2-chloro-2-substituted-l-amino)-propyl]-benzamidines. This reactivity opens avenues for synthesizing a variety of compounds, including potential pharmaceuticals and materials with specific properties (Rossi, Stradi, & Benedusi, 1987).

Antitumor Activity

Research into the antitumor activity of derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has yielded promising results. Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing the N-(benzenesulfonyl) moiety have shown significant in vitro antitumor activity, highlighting the compound's potential in cancer research and treatment strategies. One derivative, in particular, demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting a path forward for developing targeted cancer therapies (Sławiński & Brzozowski, 2006).

Molecular Structure and QSAR Studies

The structure-activity relationships of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, derivatives of the core compound, have been studied, revealing insights into their anticancer activities. QSAR studies identified predictive models for cytotoxic activity, showing dependencies on topological distances, the number of ring systems, and charge descriptors. This research contributes to understanding how structural variations influence biological activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).

Catalysis and Polymerization

In the realm of materials science, derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide have been employed as catalysts in polymerization processes. The development of latent curing agents for epoxy resins from 2-ethyl-4-methylimidazole derivatives showcases the compound's utility in enhancing material properties and processing conditions, thereby broadening its applicability in industrial and technological applications (Lei et al., 2015).

Propriétés

IUPAC Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c1-15-7-5-6-10-19(15)22-20(16-11-13-17(21)14-12-16)23-26(24,25)18-8-3-2-4-9-18/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLVLUYWAVFAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)

![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2634611.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)